1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE
Description
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-3-2-16(12-17(18)19)14-22-10-8-21(9-11-22)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVYOMBQFNVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 4-pyridylmethylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 3-bromo-4-methoxybenzyl chloride with piperazine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-pyridylmethylamine under appropriate conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-bromo-4-formylbenzyl-4-(4-pyridylmethyl)piperazine, while substitution of the bromine atom with an amine may yield 1-(3-amino-4-methoxybenzyl)-4-(4-pyridylmethyl)piperazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-METHYLPIPERAZINE): Similar structure but with a methyl group instead of a pyridyl group.
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-ETHYLPIPERAZINE): Similar structure but with an ethyl group instead of a pyridyl group.
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PHENYLPIPERAZINE): Similar structure but with a phenyl group instead of a pyridyl group.
Uniqueness
1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the pyridyl group, which may confer specific biological activities or chemical reactivity not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
